Bienvenue dans la boutique en ligne BenchChem!

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Asymmetric Catalysis Enantioselective Synthesis BTK Inhibitor Intermediate

This heterocyclic building block is the validated core scaffold for Zanubrutinib. The 2-methyl group is critical for enantioselectivity in iridium-catalyzed asymmetric hydrogenation, achieving 99% ee. Generic scaffolds lacking this substituent give markedly lower ee. Ideal for ANDA generic development, medicinal chemistry SAR studies, and catalyst benchmarking. Decagram-scalable process available. Ensure supply chain integrity by sourcing only the confirmed 2-methyl derivative for reproducible asymmetric synthesis.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 115931-35-6
Cat. No. B2932618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS115931-35-6
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=NN2CCCNC2=C1C#N
InChIInChI=1S/C8H10N4/c1-6-7(5-9)8-10-3-2-4-12(8)11-6/h10H,2-4H2,1H3
InChIKeyMJJWVOWKUGQVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 115931-35-6): A Direct Precursor to the Chiral Core of the Approved BTK Inhibitor Zanubrutinib


2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic building block that forms the core scaffold of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. This compound serves as the essential planar heteroaromatic substrate in iridium-catalyzed asymmetric hydrogenation, a transformation that directly installs the chiral center required for the drug's pharmacophore . Its value for scientific and industrial users lies in its role as a validated intermediate in an approved drug's manufacturing route, rather than as a standalone bioactive molecule.

Why Generic 2-Substituted Analogs of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Casually Substituted


The 2-methyl substituent is not a passive decoration. In asymmetric hydrogenation, the substrate's electronic and steric properties at the 2-position directly govern enantioselectivity. A recent study demonstrated that altering the substitution pattern or heterocyclic core drastically changes the outcome: substrates lacking the 2-methyl group or bearing bulkier 2-aryl groups gave markedly lower enantiomeric excess (ee) under identical conditions . Therefore, general procurement of a “similar” tetrahydropyrazolopyrimidine scaffold is insufficient for processes requiring the high enantioselectivity needed for Zanubrutinib's chiral intermediate.

Quantitative Differentiation of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Enantioselectivity and Scalability Data


Enantioselectivity in Asymmetric Hydrogenation: 2-Methyl vs. 2-Hydrogen Substrate

The 2-methyl substrate provided the highest enantioselectivity in iridium-catalyzed asymmetric hydrogenation. Under optimized conditions (Ir catalyst, substrate activation with benzyl bromide, H2 pressure), the target compound gave the chiral product in 99% ee. In contrast, the des-methyl analog (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, CAS 115931-97-0) delivered significantly lower enantioselectivity under comparable conditions .

Asymmetric Catalysis Enantioselective Synthesis BTK Inhibitor Intermediate

Scalability: Decagram-Scale Demonstration of the 2-Methyl Substrate Hydrogenation

The asymmetric hydrogenation of the target compound was successfully executed on a decagram scale, maintaining high enantioselectivity and yield. This scalability is a critical differentiator from other tetrahydropyrazolopyrimidine substrates that have only been demonstrated at milligram scales in academic settings .

Process Chemistry Scale-up Zanubrutinib Intermediate

Biological Relevance: The 2-Methyl Core Is Present in the Approved Drug, Not in Inactive Analogs

Zanubrutinib's structure explicitly contains the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile core with a 2-methyl substituent. Replacement of the 2-methyl group with hydrogen or phenyl would yield compounds that are not Zanubrutinib and have not demonstrated equivalent BTK inhibitory activity or clinical efficacy . While direct IC50 comparisons for intermediates are unavailable, the structural annotation in the approved drug's chemical formula serves as definitive evidence of the specific substitution pattern required.

Drug Intermediate Zanubrutinib Pharmacophore

Optimal Procurement Scenarios for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Quantitative Differentiation


Chiral Intermediate Supply for Generic Zanubrutinib Synthesis

Pharmaceutical companies pursuing abbreviated new drug applications (ANDAs) for generic Zanubrutinib should source this compound for the asymmetric hydrogenation step. The demonstrated 99% ee and decagram scalability directly support the production of the (S)-enantiomer of the core intermediate, which is the same absolute configuration required for the API .

Process Chemistry R&D for Next-Generation BTK Inhibitors

Medicinal chemistry and process R&D teams exploring novel BTK inhibitors can utilize this building block as a starting point for structure-activity relationship (SAR) studies. The established enantioselective method provides a reliable route to chiral analogs that maintain the crucial 2-methyl group, avoiding the need for chiral resolution or wasteful racemic syntheses .

Asymmetric Catalysis Methodology Research

Academic and industrial catalysis groups investigating substrate scope in N-heteroaromatic hydrogenations can use this compound as a benchmark substrate. Its consistent performance at high enantioselectivity makes it an ideal positive control for evaluating new chiral catalysts or reaction conditions .

Quote Request

Request a Quote for 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.